2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed and synthesized for various purposes, including the development of new antitubercular agents .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using various methods. One approach involves heating thiophene-2-carboxamides in formic acid . Another method involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones can be quite diverse. For instance, they can undergo reactions with various 2-halo derivatives with sulfur-containing reagents . They can also participate in [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the hydrogen and carbon environments in the molecule .Scientific Research Applications
Fluorescent Probe Development
Compounds with structural similarities to 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have been utilized in the development of fluorescent probes. These probes are specifically designed for the selective discrimination of thiophenols over aliphatic thiols, which is crucial in chemical, biological, and environmental sciences. The design incorporates intramolecular charge transfer pathways, offering high selectivity and sensitivity, making them suitable for detecting thiophenols in water samples with significant accuracy and reliability (Wang et al., 2012).
Heterocyclic Compounds Synthesis
Research has also focused on the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and their comparison with positionally isomeric thienopyrimidinones and benzo isosteres. These compounds are of interest due to their distinct physicochemical properties and biological potential, suggesting applications in drug development and as tools for exploring biological mechanisms (Zadorozhny et al., 2010).
Antimicrobial and Antiprotozoal Activities
Novel thieno[2,3-d]pyrimidin-4(3H)-ones containing benzimidazole ring have shown significant antitrichinellosis and antiprotozoal effects, highlighting their potential as therapeutic agents. These compounds were synthesized to determine their effectiveness against Trichinella spiralis in vitro, with some showing higher activity than established treatments. This demonstrates the potential for compounds with similar structures in developing new antiparasitic drugs (Mavrova et al., 2010).
Antihyperlipaemic Activity
A study on 2-substituted thieno(2,3-d)pyrimidin-4-(3H) ones prepared from thiophene ortho-aminoester and a variety of nitriles under acidic conditions screened for antihyperlipaemic activity. One compound, in particular, showed comparable activity to known treatments, indicating the therapeutic potential of these compounds in managing hyperlipidemia (Shishoo et al., 1990).
Anti-HIV-1 Activity
Research into 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one, including substitutions at various positions, has revealed virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro. This suggests potential applications in developing new antiviral drugs, particularly for treating HIV-1 infections (Novikov et al., 2004).
Mechanism of Action
Target of Action
The primary target of the compound 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, an epigenetic mechanism that plays a key role in the regulation of gene expression .
Mode of Action
This compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation process, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 by this compound affects the histone methylation pathway . This disruption can lead to downstream effects such as altered cell growth and differentiation, particularly in cancer cells where EZH2 is often overexpressed .
Pharmacokinetics
The compound’s effectiveness against certain cell lines suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of the action of this compound is significant antitumor activity against certain cell lines . This is likely due to the compound’s inhibition of EZH2, leading to changes in gene expression that inhibit the growth of these cells .
Future Directions
Thieno[2,3-d]pyrimidin-4(3H)-ones, such as “2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one”, have potential for further development as therapeutic agents. For instance, they could be optimized to develop more selective and active anticancer agents . They could also be explored for their potential as antitubercular agents .
Biochemical Analysis
Biochemical Properties
It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4-ones class have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG
Cellular Effects
It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4-ones class have significant antimycobacterial activity, suggesting that they may influence cell function
Molecular Mechanism
It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4-ones class have significant antimycobacterial activity , suggesting that they may exert their effects at the molecular level.
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c25-20-19-18(10-12-28-19)22-21(23(20)11-9-15-5-2-1-3-6-15)29-14-16-7-4-8-17(13-16)24(26)27/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJIPWVATYZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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